3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Medicinal chemistry building block Heterocyclic synthesis Analytical quality control

Secure the 3-bromo/6-carbohydrazide imidazo[1,2-a]pyridine building block with a regiospecific dual-functionalization pattern that cannot be substituted by positional isomers. The 3-bromo handle enables Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings; the 6-carbohydrazide provides a nucleophilic site for hydrazone formation and oxadiazole/triazole cyclization. Unlike 2- or 7-carbohydrazide analogs, this specific 3-bromo/6-carbohydrazide arrangement offers distinct reactivity, electronic properties, and spatial orientation critical for reliable SAR exploration. ≥97% purity.

Molecular Formula C8H7BrN4O
Molecular Weight 255.07 g/mol
CAS No. 1215799-36-2
Cat. No. B1440517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide
CAS1215799-36-2
Molecular FormulaC8H7BrN4O
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1C(=O)NN)Br
InChIInChI=1S/C8H7BrN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14)
InChIKeyGRZNOUXIQOBJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (CAS 1215799-36-2): Chemical Identity and Procurement Baseline


3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (CAS 1215799-36-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, featuring a bromine atom at the 3-position of the fused imidazole ring and a reactive carbohydrazide group at the 6-position of the pyridine ring . The compound has a molecular formula of C8H7BrN4O and a molecular weight of 255.07 g/mol . This specific substitution pattern—3-bromo with 6-carbohydrazide—distinguishes it from positional isomers and alternative functionalized imidazopyridine derivatives, which is critical for downstream synthetic applications where regioselective functionalization is required [1].

Why Generic Imidazopyridine Substitution Fails: Positional Isomer Distinctions for 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide


Generic substitution with other imidazo[1,2-a]pyridine derivatives is not scientifically defensible due to the compound's unique regiospecific functionalization pattern. The 3-bromo substitution provides a distinct synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is not accessible from non-brominated or differentially halogenated analogs [1]. The 6-carbohydrazide group offers a reactive nucleophilic site for condensation with aldehydes or ketones to form hydrazones, or for cyclization to 1,3,4-oxadiazoles and triazoles—chemistry that is position-dependent and cannot be replicated by 2-carbohydrazide or 7-carbohydrazide isomers [2]. Furthermore, the electronic and steric environment created by the specific 3-bromo/6-carbohydrazide arrangement influences both the reactivity of the bromine toward metal-catalyzed couplings and the nucleophilicity of the hydrazide moiety, meaning that even closely related analogs (e.g., 3-bromoimidazo[1,2-a]pyridine-2-carbohydrazide or 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide) will exhibit different reaction kinetics and product distributions in downstream transformations [3].

Quantitative Differentiation Evidence: 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide Procurement Selection Criteria


Purity Specification: 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide Vendor Purity Metrics for Reproducible Synthesis

Procurement decisions must account for vendor-reported purity variations that directly impact downstream synthetic yield and reproducibility. Commercial sources report purity specifications for 3-bromoimidazo[1,2-a]pyridine-6-carbohydrazide ranging from 97% to 98.9% (by HPLC area normalization) . A 98.9% purity grade (white solid form) is available, representing a 1.9% absolute purity advantage over the baseline 97% grade . For reactions with stoichiometric sensitivity—such as hydrazone formation where excess hydrazide can lead to diacylation side products—this purity differential may be consequential for minimizing impurity-derived byproducts [1].

Medicinal chemistry building block Heterocyclic synthesis Analytical quality control

Regioselective Functionalization: 3-Bromo Position as a Superior Cross-Coupling Handle Versus Non-Halogenated Imidazopyridines

The 3-bromo substituent provides a defined site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) that is absent in non-halogenated imidazo[1,2-a]pyridine analogs. Electrochemical and oxidative synthetic methodologies for 3-bromoimidazo[1,2-a]pyridines have been developed with broad substrate scope, yielding products suitable for further functionalization via the bromine handle [1]. In contrast, non-halogenated imidazo[1,2-a]pyridine-6-carbohydrazide analogs lack this reactive site entirely, requiring additional synthetic steps to introduce a coupling-competent leaving group. The 3-bromo position in the imidazo[1,2-a]pyridine scaffold is particularly reactive toward Pd(0) oxidative addition due to the electron-withdrawing character of the adjacent nitrogen atoms, enabling efficient cross-coupling under milder conditions than would be required for 6- or 7-bromo positional isomers [2].

Palladium catalysis Cross-coupling chemistry C-C bond formation

Positional Isomer Reactivity: 6-Carbohydrazide Versus 2-Carbohydrazide in Hydrazone Formation and Heterocycle Synthesis

The 6-carbohydrazide group occupies a position on the pyridine ring that is electronically distinct from the more commonly studied 2-carbohydrazide isomer. Literature on imidazo[1,2-a]pyridine-2-carbohydrazide derivatives demonstrates that this scaffold undergoes hydrazone formation and subsequent cyclization to 1,3,4-oxadiazoles and triazoles [1]. However, the electronic environment at the 6-position differs substantially from the 2-position due to the different proximity to the bridgehead nitrogen and the fused imidazole ring [2]. In antimalarial studies of imidazopyridine hydrazides, the substitution position significantly affected β-hematin formation inhibition (IC50 values ranging from 0.042 μM to >50 μM depending on structural positioning) [3]. By extension, the 6-carbohydrazide derivative is expected to yield hydrazone products with distinct physicochemical properties and potentially different biological profiles compared to the 2-carbohydrazide analog—a critical consideration for medicinal chemistry campaigns where subtle changes in vector geometry affect target engagement.

Hydrazone chemistry 1,3,4-Oxadiazole synthesis Bioisostere design

Synthetic Accessibility: 3-Bromoimidazo[1,2-a]pyridine Core Synthesis Yield Range for Procurement Planning

Microwave-assisted one-pot synthesis methods for 3-bromoimidazo[1,2-a]pyridines have been reported with yields ranging from 40% to 85% depending on substrate substitution patterns . This established synthetic accessibility means the core scaffold can be reliably produced, supporting consistent commercial availability of the 6-carbohydrazide derivative [1]. For procurement decisions, understanding the synthetic yield range provides insight into potential supply chain stability and pricing expectations. The 40-85% yield range for the core 3-bromoimidazopyridine synthesis indicates that while the scaffold is accessible, certain substitution patterns may present synthetic challenges that affect commercial batch consistency and cost [2].

Process chemistry Building block sourcing Synthetic efficiency

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide: Validated Research Application Scenarios Based on Structural Differentiation


Medicinal Chemistry: Scaffold Diversification via Palladium-Catalyzed Cross-Coupling at the 3-Bromo Position

The 3-bromo substituent enables direct diversification of the imidazo[1,2-a]pyridine core through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as established in electrochemical and oxidative synthetic methodologies for 3-bromoimidazopyridines [1]. This capability is not available with non-halogenated imidazopyridine analogs, which would require de novo halogenation steps. The 6-carbohydrazide group remains intact during these coupling reactions, allowing simultaneous retention of the hydrazide functionality for subsequent condensation or cyclization chemistry [2].

Heterocyclic Library Synthesis: Hydrazone and 1,3,4-Oxadiazole Derivative Generation from the 6-Carbohydrazide Moiety

The 6-carbohydrazide group serves as a nucleophilic handle for condensation with aldehydes and ketones to form hydrazone derivatives, as demonstrated extensively with imidazo[1,2-a]pyridine-2-carbohydrazide analogs [1]. These hydrazones can undergo oxidative cyclization to 1,3,4-oxadiazoles or reaction with isothiocyanates to form thiosemicarbazides, which then cyclize to triazolethiones [2]. The 6-position regiochemistry provides a distinct spatial vector for the extended heterocyclic system compared to 2-carbohydrazide derivatives, potentially accessing different regions of biological target binding pockets [3].

Structure-Activity Relationship (SAR) Studies: Positional Isomer Comparisons for Target Engagement Optimization

This compound enables systematic SAR exploration comparing 6-carbohydrazide versus 2-carbohydrazide and 7-carbohydrazide positional isomers within the imidazo[1,2-a]pyridine scaffold. Literature precedent demonstrates that the position of the carbohydrazide group affects both the electronic properties of the heterocyclic core and the spatial orientation of hydrazone extensions [1]. The 3-bromo substituent provides an additional variable for SAR optimization, allowing independent modulation of lipophilicity, electronic character, and steric bulk at the imidazole portion of the fused system [2].

Analytical Method Development: HPLC Purity Standard for Imidazopyridine Building Block Quality Control

With vendor-reported purity specifications of 97-98.9% by HPLC [1], this compound serves as a reference standard for developing analytical methods to assess the purity of imidazopyridine derivatives in synthetic workflows. The defined UV chromophore of the imidazo[1,2-a]pyridine core combined with the polar carbohydrazide group provides distinctive retention characteristics suitable for reversed-phase HPLC method validation and impurity profiling [2].

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